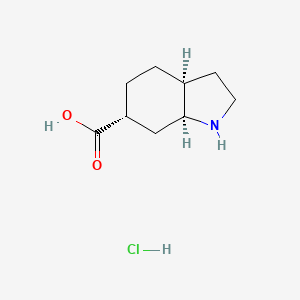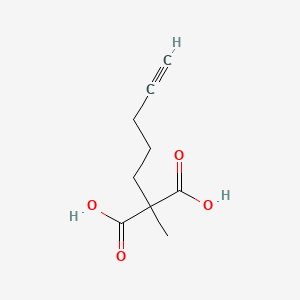
2-Methyl-2-(pent-4-ynyl)malonic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methyl-2-(pent-4-yn-1-yl)propanedioic acid is a specialized organic compound with the molecular formula C10H14O4. It is characterized by the presence of a pent-4-yn-1-yl group attached to a propanedioic acid backbone. This compound is of interest in various fields of research due to its unique structural features and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-2-(pent-4-yn-1-yl)propanedioic acid typically involves the alkylation of malonic acid derivatives. One common method includes the reaction of malonic acid with 4-pentyn-1-yl bromide in the presence of a strong base such as sodium ethoxide. The reaction proceeds via a nucleophilic substitution mechanism, resulting in the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for 2-methyl-2-(pent-4-yn-1-yl)propanedioic acid are not well-documented, the general approach would involve large-scale synthesis using similar alkylation reactions. Optimization of reaction conditions, such as temperature, solvent, and catalyst, would be crucial to maximize yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
2-Methyl-2-(pent-4-yn-1-yl)propanedioic acid can undergo various chemical reactions, including:
Oxidation: The alkyne group can be oxidized to form carboxylic acids or ketones.
Reduction: The alkyne group can be reduced to an alkene or alkane.
Substitution: The carboxylic acid groups can participate in esterification or amidation reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or ozone (O3) can be used under acidic or neutral conditions.
Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C) can be employed.
Substitution: Alcohols or amines in the presence of acid catalysts can be used for esterification or amidation.
Major Products
Oxidation: Formation of 2-methyl-2-(pent-4-yn-1-yl)propanedioic acid derivatives with additional carboxylic acid or ketone groups.
Reduction: Formation of 2-methyl-2-(pent-4-en-1-yl)propanedioic acid or 2-methyl-2-(pentyl)propanedioic acid.
Substitution: Formation of esters or amides of 2-methyl-2-(pent-4-yn-1-yl)propanedioic acid.
Aplicaciones Científicas De Investigación
2-Methyl-2-(pent-4-yn-1-yl)propanedioic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of 2-methyl-2-(pent-4-yn-1-yl)propanedioic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The alkyne group can participate in click chemistry reactions, forming stable triazole linkages with azides. This property is exploited in bioconjugation and drug development.
Comparación Con Compuestos Similares
Similar Compounds
Malonic acid: The parent compound with two carboxylic acid groups.
2-Methylmalonic acid: A derivative with a methyl group attached to the central carbon.
2-Methyl-2-(but-3-yn-1-yl)propanedioic acid: A similar compound with a but-3-yn-1-yl group instead of a pent-4-yn-1-yl group.
Uniqueness
2-Methyl-2-(pent-4-yn-1-yl)propanedioic acid is unique due to the presence of the pent-4-yn-1-yl group, which imparts distinct reactivity and potential applications. The alkyne group allows for specific chemical modifications and interactions that are not possible with other similar compounds.
Propiedades
Fórmula molecular |
C9H12O4 |
|---|---|
Peso molecular |
184.19 g/mol |
Nombre IUPAC |
2-methyl-2-pent-4-ynylpropanedioic acid |
InChI |
InChI=1S/C9H12O4/c1-3-4-5-6-9(2,7(10)11)8(12)13/h1H,4-6H2,2H3,(H,10,11)(H,12,13) |
Clave InChI |
GNWUQSYFDUCEJJ-UHFFFAOYSA-N |
SMILES canónico |
CC(CCCC#C)(C(=O)O)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


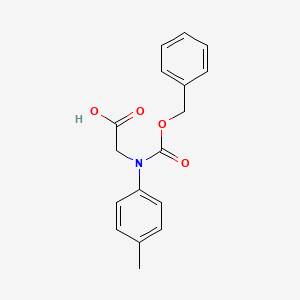
![(1R,3s,5S)-3-(trifluoromethyl)bicyclo[3.1.0]hexane-3-carboxylicacid](/img/structure/B13514114.png)
![2,5-Diazabicyclo[2.2.2]octane-1-carboxylic acid](/img/structure/B13514116.png)
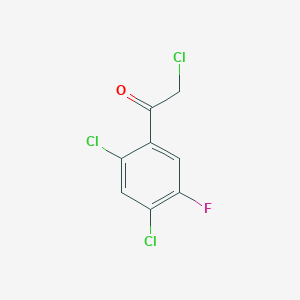
![5,5-Difluoro-1-azaspiro[5.6]dodecane hydrochloride](/img/structure/B13514140.png)
![Dispiro[3.1.36.14]decan-2-ylmethanamine](/img/structure/B13514144.png)
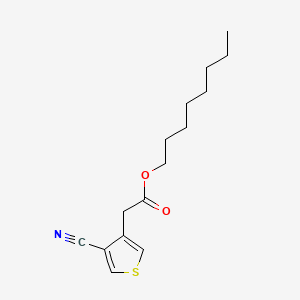
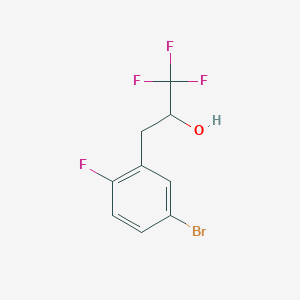
![Ethyl 5-fluoro-3-azabicyclo[3.2.1]octane-1-carboxylate](/img/structure/B13514165.png)
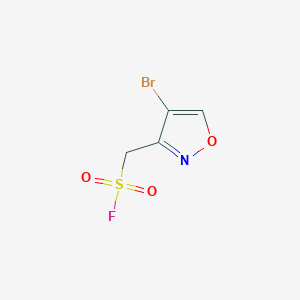
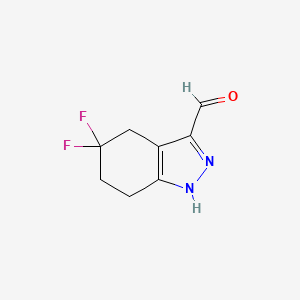
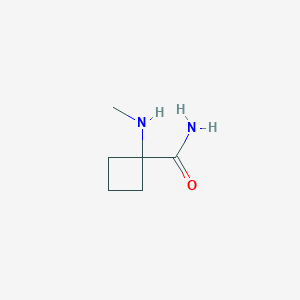
![2-(Boc-amino)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxylic Acid](/img/structure/B13514181.png)
